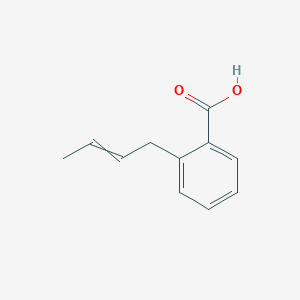
2-(But-2-EN-1-YL)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-2-EN-1-YL)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzene ring substituted with a but-2-en-1-yl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-EN-1-YL)benzoic acid can be achieved through several methods. One common approach involves the alkylation of benzoic acid derivatives with but-2-en-1-yl halides under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the benzoic acid derivative acts as a nucleophile attacking the electrophilic carbon of the but-2-en-1-yl halide.
Another method involves the use of Grignard reagents. In this approach, a Grignard reagent prepared from but-2-en-1-yl bromide is reacted with a benzoic acid derivative to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(But-2-EN-1-YL)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the double bond in the but-2-en-1-yl group to a single bond, yielding saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.
Substitution: Reagents such as bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) are used for bromination reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives with additional carboxyl or ketone groups.
Reduction: Saturated benzoic acid derivatives.
Substitution: Halogenated or other functionalized benzoic acid derivatives.
Scientific Research Applications
2-(But-2-EN-1-YL)benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals, including fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-(But-2-EN-1-YL)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The but-2-en-1-yl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
2-(But-2-EN-1-YL)benzoic acid can be compared with other benzoic acid derivatives, such as:
This compound: Unique due to the presence of the but-2-en-1-yl group, which imparts distinct chemical and biological properties.
Benzoic acid: Lacks the but-2-en-1-yl group, resulting in different reactivity and applications.
2-(But-2-EN-1-YL)phenol: Similar structure but with a hydroxyl group instead of a carboxylic acid group, leading to different chemical behavior and uses.
Properties
CAS No. |
61436-75-7 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-but-2-enylbenzoic acid |
InChI |
InChI=1S/C11H12O2/c1-2-3-6-9-7-4-5-8-10(9)11(12)13/h2-5,7-8H,6H2,1H3,(H,12,13) |
InChI Key |
ATHHTSBRUXTTGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















